REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([O:8][CH:9]([CH3:13])[C:10](O)=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)([Cl:18])=O>CN(C)C=O>[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([O:8][CH:9]([CH3:13])[C:10]([Cl:18])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
40 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC(C(=O)O)C)C=C1
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Name
|
|
Quantity
|
80 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was refluxed for 5 hours
|
Duration
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5 h
|
Type
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DISTILLATION
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Details
|
Excess thionyl chloride was distilled off under reduced pressure
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Type
|
ADDITION
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Details
|
Dry toluene (20 ml) was added to the reaction mixture and solvent
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Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC(C(=O)Cl)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |